2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine 2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 893613-45-1
VCID: VC3952037
InChI: InChI=1S/C19H14BrN3O/c1-24-17-7-5-13(6-8-17)15-11-21-19-10-18(22-23(19)12-15)14-3-2-4-16(20)9-14/h2-12H,1H3
SMILES: COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2
Molecular Formula: C19H14BrN3O
Molecular Weight: 380.2 g/mol

2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

CAS No.: 893613-45-1

Cat. No.: VC3952037

Molecular Formula: C19H14BrN3O

Molecular Weight: 380.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine - 893613-45-1

Specification

CAS No. 893613-45-1
Molecular Formula C19H14BrN3O
Molecular Weight 380.2 g/mol
IUPAC Name 2-(3-bromophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C19H14BrN3O/c1-24-17-7-5-13(6-8-17)15-11-21-19-10-18(22-23(19)12-15)14-3-2-4-16(20)9-14/h2-12H,1H3
Standard InChI Key ULAXCOCMKPQMEP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2
Canonical SMILES COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₉H₁₄BrN₃O, with a molecular weight of 380.24 g/mol . Key structural attributes include:

  • Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 5.

  • Substituents:

    • 2-position: 3-Bromophenyl group (electron-withdrawing).

    • 6-position: 4-Methoxyphenyl group (electron-donating).

Table 1: Physicochemical Properties

PropertyValueSource
SMILESCOC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC(=CC=C4)Br)N=C2
InChIKeyULAXCOCMKPQMEP-UHFFFAOYSA-N
LogP4.83
Topological PSA39.4 Ų
Melting PointNot reported (analogs: 123–270°C)

Synthesis and Functionalization

General Synthetic Strategies

While no direct synthesis is documented, analogous pyrazolo[1,5-a]pyrimidines are synthesized via:

  • Cyclocondensation: Reaction of β-enaminones or β-diketones with 3-aminopyrazoles under microwave or thermal conditions .

  • Copper-Catalyzed Alkyne Coupling: Use of calcium carbide as an alkyne source for constructing the pyrimidine ring .

  • Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition for post-functionalization (e.g., glycohybrids) .

Table 2: Representative Synthetic Routes for Pyrazolo[1,5-a]Pyrimidines

MethodStarting MaterialsConditionsYieldSource
Microwave cyclocondensationβ-Enaminones, NH-3-aminopyrazoles100–150°C, 30–60 min60–98%
Copper-catalyzedCalcium carbide, aldehydesDMF, 130°C, 9 h48–90%
CompoundTarget/ActivityIC₅₀/KiSource
DorsomorphinAMPK inhibitor0.04 µM
Glycohybrid 9aMCF-7 cytotoxicity8.2 µM
3,6-Diphenyl derivativeBZR affinity369 nM

Material Science Applications

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines exhibit large Stokes shifts (up to 150 nm) and quantum yields up to 44%, making them candidates for bioimaging . The bromine atom in this compound may red-shift emission wavelengths.

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of bromine and methoxy groups to optimize pharmacokinetics.

  • Targeted Drug Delivery: Conjugation with nanoparticles or antibodies for cancer therapy.

  • Environmental Sensing: Development of fluorophores for detecting heavy metals or pollutants.

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